1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone
Description
Properties
IUPAC Name |
2-methoxy-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-11-4-8(10)9-3-7-2-6(9)5-12-7/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRREFWDJDVTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC2CC1CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the preparation of 2-azabicyclo[2.2.1]heptan-4-amine, a key structural motif found in several synthetic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory settings, such as the palladium-catalyzed reactions, could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other transition metal catalysts for various transformations. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it valuable for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone: This compound has a similar bicyclic structure but includes an indole group.
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone: This compound includes a chlorophenyl group, which alters its chemical properties.
Uniqueness
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone is unique due to its specific combination of sulfur and nitrogen in a bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Biological Activity
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone is a bicyclic compound characterized by the presence of both sulfur and nitrogen atoms within its structure. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 185.27 g/mol. Its structure includes a bicyclic framework that enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NOS |
| Molecular Weight | 185.27 g/mol |
| Structure | Bicyclic |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The thia and azabicyclic components may facilitate binding to specific proteins, influencing their activity and potentially leading to therapeutic effects.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties . Research has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research has also suggested that this compound may possess anticancer activity . In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values indicating potent inhibitory effects on cell growth, suggesting its potential as a lead compound for further development in cancer therapeutics.
Research Findings Summary
The following table summarizes key findings from recent research on the biological activities of this compound:
| Study | Activity Type | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | Significant inhibition against S. aureus and E. coli |
| Journal of Medicinal Chemistry | Anticancer | IC50 values indicating potent growth inhibition in MCF-7 cells |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone?
- Methodology : A scalable synthesis can be adapted from bicyclo[2.2.1]heptane derivatives. For example, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane is synthesized via a six-step sequence starting from trans-4-hydroxy-L-proline, involving Cbz protection, tosylation, borohydride reduction, and catalytic hydrogenation . Modifications to introduce the thia group and methoxyethanone moiety would require selective sulfurization (e.g., using Lawesson’s reagent) and ketone functionalization under anhydrous conditions.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Employ reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) for purity analysis. Confirm structural identity via -NMR (e.g., characteristic bicyclic proton signals at δ 3.1–4.2 ppm) and high-resolution mass spectrometry (HRMS) . For bicyclic systems, 2D-NMR (COSY, HSQC) is critical to resolve overlapping signals in the azabicyclo region .
Q. What stability challenges arise during storage of this compound?
- Methodology : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Bicyclic amines are prone to oxidation; thus, store under inert gas (N/Ar) at −20°C in amber vials. Monitor degradation via LC-MS, particularly for sulfoxide formation (thia group oxidation) or retro-aldol cleavage of the methoxyethanone moiety .
Advanced Research Questions
Q. How does the 2-thia substitution influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The sulfur atom in the bicyclic system enhances electron density, enabling Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example, similar azabicyclo derivatives undergo regioselective functionalization at the bridgehead position when treated with aryl boronic acids (Pd(PPh), NaCO, DMF/HO, 80°C) . Kinetic studies comparing thia vs. oxa analogs show faster oxidative addition due to sulfur’s polarizability .
Q. What computational models predict the compound’s binding affinity to biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of related targets (e.g., HCV NS5A protein, PDB: 4WTG). The bicyclo[2.2.1]heptane scaffold imposes conformational rigidity, while the methoxyethanone group participates in hydrogen bonding. MD simulations (AMBER) over 100 ns can assess stability of ligand-protein complexes .
Q. How to resolve contradictions in solubility data across different solvent systems?
- Methodology : Systematic solubility profiling in aprotic (DMSO, DMF) vs. protic (MeOH, HO) solvents. The compound’s logP (~2.5) suggests moderate hydrophobicity, but the thia group increases dipole-dipole interactions in polar solvents. Use Hansen solubility parameters (δ, δ, δ) to correlate experimental solubility with computational predictions .
Q. What strategies mitigate side reactions during functionalization of the azabicyclo[2.2.1]heptane core?
- Methodology : Protect the secondary amine with Boc/Cbz groups prior to derivatization. For example, tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) undergoes clean deprotection with TFA/DCM, enabling selective acylation or alkylation at the nitrogen . Monitor reaction progress via TLC (silica, EtOAc/hexane) to avoid over-functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
